2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane
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Overview
Description
2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis as building blocks .
Mode of Action
The compound’s mode of action involves its interaction with other reagents in a chemical reaction. For instance, it has been reported that 2-iodo-2,2-difluoroacetophenones can react with Lithium triethylborohydride (LiEt3BH) at -78°C . The mixture is stirred at that temperature under N2 protection for 4 hours .
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the formation of glycosidic bonds and the generation of α,α-difluoroenolates .
Result of Action
The result of the compound’s action depends on the specific reaction it’s involved in. For example, in a reaction with Lithium triethylborohydride, it can lead to the formation of new compounds . In another instance, it can contribute to the formation of glycosidic bonds .
Action Environment
The action of 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane is influenced by various environmental factors. For instance, the temperature and the presence of other reagents can significantly affect the outcome of the reaction . Moreover, the compound’s stability can be influenced by factors such as light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of organic compounds using elemental iodine or iodides. This process can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile (MeCN) and water (H₂O) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hydroxide, and various reducing agents such as lithium triethylborohydride. Reaction conditions can vary but often involve mild temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, while reduction reactions can produce different fluorinated hydrocarbons.
Scientific Research Applications
2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Its potential use in medicinal chemistry includes the development of drugs with improved bioavailability and metabolic stability.
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-iodo-2-(trifluoromethyl)butane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9I/c6-3(7,8)1-2(15,4(9,10)11)5(12,13)14/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCRZIQQALSJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681079 |
Source
|
Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-68-2 |
Source
|
Record name | 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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